(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone is a complex organic molecule featuring a pyrazole ring substituted with bromophenyl, diethylaminophenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone. For instance, reacting 4-bromoacetophenone with 4-(diethylamino)benzaldehyde in the presence of hydrazine hydrate under reflux conditions.
Substitution Reactions: The resulting pyrazole intermediate can then undergo further substitution reactions to introduce the 2-chlorophenyl group. This step often involves the use of a chlorophenyl ketone and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems can be employed.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to maximize yield and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone
- (3-(4-bromophenyl)-5-(4-aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone
Uniqueness
The unique combination of bromophenyl, diethylaminophenyl, and chlorophenyl groups in (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone provides distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-[4-(diethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrClN3O/c1-3-30(4-2)21-15-11-19(12-16-21)25-17-24(18-9-13-20(27)14-10-18)29-31(25)26(32)22-7-5-6-8-23(22)28/h5-16,25H,3-4,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWZQWHDGRKSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.